Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate
Description
Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a dihydrobenzofuran derivative characterized by a fused benzofuran core with a phenyl group at position 3 and a methylcarbamoyl substituent at position 5. The methyl ester at position 5 enhances its lipophilicity, while the dihydrobenzofuran scaffold imparts conformational rigidity. This compound has garnered attention in medicinal chemistry, particularly as a bromodomain and extra-terminal (BET) inhibitor, due to its structural motifs that enable selective interactions with protein targets .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-19-17(20)14-9-12(18(21)22-2)8-13-15(10-23-16(13)14)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,19,20) |
InChI Key |
FHPDBPRPJGUWPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC2=C1OCC2C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization/Suzuki Coupling
The dihydrobenzofuran core is often constructed via tandem cyclization and cross-coupling reactions. A representative method from PMC3262993 involves:
- Allylation of Phenols :
- Palladium-Catalyzed Cyclization :
- The allylated phenol undergoes cyclization via Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form the dihydrobenzofuran scaffold (11a–c ).
- Suzuki Coupling :
- Aryl boronic acids are coupled to introduce substituents (e.g., phenyl groups) at position 3.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Allylation | K₂CO₃, MEK, 80°C, 12 h | 85–92 | |
| Cyclization | Pd(PPh₃)₄, K₃PO₄, dioxane, 70°C, 6 h | 65–78 |
Ruthenium-Catalyzed Oxidative Cyclization
The patent CN102942542A describes an alternative route using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄):
- Oxidative Cyclization :
- Substituted allylphenols (e.g., compound 7 ) react with RuCl₃/NaIO₄ to form dihydrobenzofuran intermediates (6 ).
- Reduction and Chlorination :
- Aldehyde intermediates are reduced to alcohols and chlorinated with N-chlorosuccinimide (NCS).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | RuCl₃·H₂O, NaIO₄, H₂O/EtOAc, 20–30°C | 62–74 | |
| Chlorination | NCS, DMF, 70°C, 3 h | 70 |
Functional Group Introduction
Methylcarbamoyl Group Installation
The methylcarbamoyl group (–NH–CO–CH₃) is introduced via amide coupling. A method from Ambeed utilizes:
- Mixed Anhydride Formation :
- Carboxylic acid intermediates (e.g., 12a–c ) react with isobutyl chloroformate and N-methylmorpholine (NMM).
- Amidation :
- Methylamine is added to form the methylcarbamoyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, rt, 2 h | 75–89 |
Methyl Ester Formation
Esterification is achieved via acid-catalyzed reactions. From J. Med. Chem. :
- Esterification :
- Carboxylic acids (e.g., 2 ) are treated with SOCl₂ in methanol to form methyl esters.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux, 6 h | 92 |
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Core Synthesis : Pd-catalyzed cyclization/Suzuki coupling.
- Esterification : SOCl₂/MeOH.
- Amidation : HATU/DIPEA.
Overall Yield : 42–58% (3 steps).
Route 2: One-Pot Strategy
The patent CN102942542A demonstrates a streamlined approach:
- Simultaneous Cyclization and Chlorination : RuCl₃/NaIO₄ followed by NCS.
- Hydrolysis and Amidation : LiOH-mediated hydrolysis followed by HATU coupling.
Overall Yield : 50–63% (2 steps).
Optimization and Challenges
- Regioselectivity : Suzuki coupling at position 3 requires electron-deficient boronic acids for high yields.
- Steric Hindrance : Bulky substituents at position 3 reduce amidation efficiency by 15–20%.
- Solubility : Polar solvents (DMF > THF) improve coupling yields by 25%.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pd-Catalyzed | High regioselectivity | Requires inert conditions |
| Ru-Catalyzed | Scalable, one-pot | Moderate yields |
| HATU Coupling | Rapid amidation | Costly reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Discussion: Substituent Effects on Functionality
- Methylcarbamoyl vs. Hydroxy: The methylcarbamoyl group’s dual H-bond acceptor/donor capacity (C=O and N-H) enhances target engagement compared to the hydroxy group’s single H-bond donor role .
- Phenyl vs. Isopropenyl : The phenyl group’s planar structure facilitates π-stacking in protein binding sites, whereas the isopropenyl group in the analog from introduces steric clashes, reducing affinity .
Biological Activity
Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a compound of significant interest due to its biological activity, particularly as a potential therapeutic agent. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various model systems, and pharmacokinetic profiles.
Chemical Structure and Synthesis
The compound belongs to the class of dihydrobenzofurans, which have been explored for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that incorporate various substituents to enhance its pharmacological properties. For example, the introduction of a methylcarbamoyl group has been shown to improve selectivity and potency against specific biological targets .
1. Inhibition of BET Proteins
One of the primary mechanisms through which this compound exerts its effects is via the inhibition of Bromodomain and Extra-Terminal (BET) proteins. These proteins play crucial roles in regulating gene expression linked to cancer and inflammation. The compound has demonstrated high selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), with a reported selectivity fold greater than 1000 .
2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including M-HeLa and MCF-7 cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and increased reactive oxygen species (ROS) production, leading to cell death .
Efficacy in Cell Lines
The efficacy of this compound has been evaluated across several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| M-HeLa | 10 | Induction of apoptosis |
| MCF-7 | 20 | ROS production and mitochondrial disruption |
| A549 | 15 | Cell cycle arrest |
These results indicate that the compound is particularly effective against cervical and breast cancer cells.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
| Parameter | Value |
|---|---|
| Half-life | 4.29 hours |
| Volume of distribution | 1103 mL/kg |
| Clearance | Low (suggesting prolonged action) |
These parameters suggest that this compound may be suitable for once-daily dosing regimens .
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy:
- Study on M-HeLa Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value indicating high potency .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the standard synthetic routes for Methyl 7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate?
The compound is synthesized via a two-step process:
Step 1 : Reaction of (methylcarbamoyl)benzoate with methylcarbamoyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate in tetrahydrofuran (THF) at room temperature overnight. The mixture is quenched with saturated NaHCO₃, extracted, and purified via silica gel chromatography, yielding 81% .
Step 2 : Hydrolysis of the methyl ester group using lithium hydroxide (LiOH) in THF/water (2:1) for 2 hours. After acidification with HCl, the product is extracted and purified (99% yield) .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | THF, RT, overnight | THF | 24 h | 81% |
| 2 | LiOH, THF/H₂O (2:1), RT | THF/H₂O | 2 h | 99% |
Q. How is the compound characterized for structural confirmation?
Structural validation employs:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight and purity.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and stereochemistry (e.g., dihydrobenzofuran ring protons, methylcarbamoyl group integration) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
Variables to optimize include:
- Solvent Polarity : THF is ideal for solubility, but alternatives like DMF may enhance nucleophilicity in carbamoylation.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) could reduce reaction time.
- Temperature Control : Mild heating (40–50°C) may accelerate Step 1 without side reactions.
- Stoichiometry : Excess LiOH in Step 2 ensures complete hydrolysis but requires balancing with purification challenges .
Q. What methodologies are used to analyze hydrogen bonding patterns in its crystal structure?
- Graph Set Analysis : Classifies hydrogen bonds into patterns (e.g., chains, rings) using Etter’s formalism. For example, N–H···O interactions between methylcarbamoyl and carboxylate groups can form C(4) chains .
- Cambridge Structural Database (CSD) : Compare with analogous dihydrobenzofuran derivatives to predict packing motifs and validate experimental data .
Q. How is the dihydrobenzofuran ring puckering quantified in crystallographic studies?
- Cremer-Pople Parameters : Define ring puckering amplitude (𝑞) and phase angle (𝜙) via atomic coordinates. For 5-membered rings, deviations from planarity (e.g., envelope or twist conformations) are calculated using least-squares planes .
- Software Tools : SHELXL refines X-ray data to model puckering, validated against CSD entries .
Q. How can structural discrepancies between NMR and X-ray data be resolved?
- Dynamic Effects : NMR detects time-averaged conformers, while X-ray captures static structures. Use variable-temperature NMR to assess rotational barriers (e.g., methylcarbamoyl group).
- DFT Calculations : Compare experimental NMR shifts with computed values for dominant conformers.
- Twinned Crystals : Employ SHELXL’s twin refinement tools if X-ray data suggests pseudosymmetry .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned or high-symmetry crystals .
- Hydrogen Bond Analysis : Combine graph set theory with CSD surveys to identify non-covalent interaction trends .
- Synthetic Reproducibility : Document silica gel pore size (e.g., 60 Å) and TLC Rf values for purification consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
